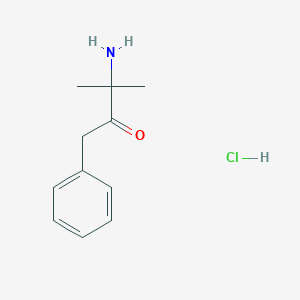
4-(2,2-Difluorovinyl)benzaldehyde
Overview
Description
4-(2,2-Difluorovinyl)benzaldehyde is an organic compound characterized by the presence of a difluorovinyl group attached to a benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, which make it a valuable building block in the synthesis of various bioactive molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2,2-Difluorovinyl)benzaldehyde can be synthesized through several methods. One common approach involves the defluorinative alkylation of α-trifluoromethyl alkenes. This method utilizes diverse alkyl sources, including organohalides, N-hydroxyphthalimide esters, and Katritzky salts, under mild conditions . Another method involves the nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale electrochemical defluorinative alkylation processes. These methods offer advantages such as mild reaction conditions, simple operation, and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorovinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Reactions with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like organolithiums, Grignard reagents, and silyl lithium reagents are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(2,2-Difluorovinyl)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-(2,2-Difluorovinyl)benzaldehyde exerts its effects involves its strong electronegative nature and chemical reactivity. The gem-difluorovinyl moiety acts as a formidable electrophile, making it an irreversible inhibitor of specific enzymes . Additionally, as a bioisostere of carbonyl groups, it can mimic the chemical reactivity of aldehydes and ketones, providing new opportunities in drug discovery .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorovinyl benzoates: Used as versatile building blocks for the synthesis of gem-difluoroenol ethers and gem-difluoroalkenes.
2,2-Difluorotetrahydrofurans: Synthesized through palladium-catalyzed formal [3 + 2] cycloaddition, these compounds exhibit high reactivity and enantioselectivity.
Uniqueness
4-(2,2-Difluorovinyl)benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to act as a bioisostere of carbonyl groups and its strong electrophilic nature make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-(2,2-difluoroethenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTWEMZPHHVEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
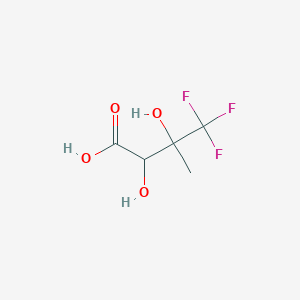
![4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)
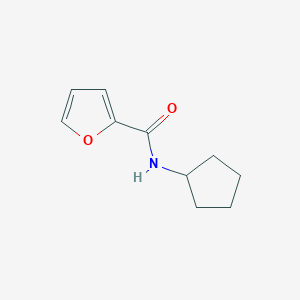
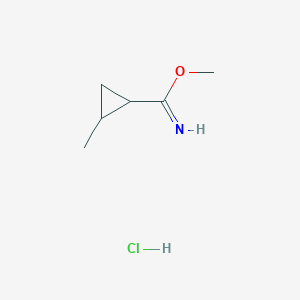
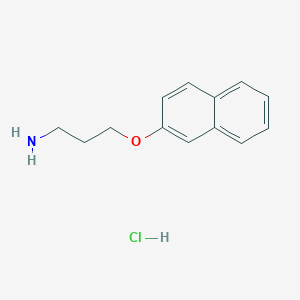
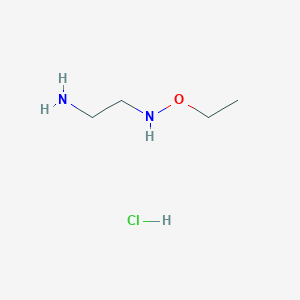
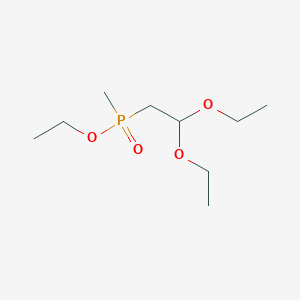
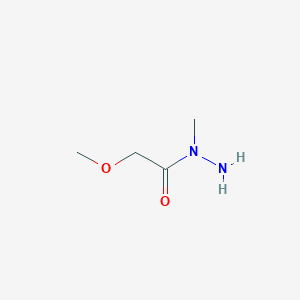
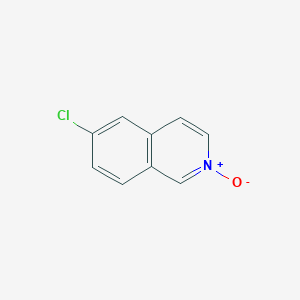

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)
